Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile structure
952753-59-2 structure
Nome del prodotto:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Numero CAS:952753-59-2
MF:C10H6FN3S
MW:219.238143444061
MDL:MFCD24642255
CID:4661451
PubChem ID:83535263

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
    • 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
    • 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-
    • 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)
    • BYCWHBXYLJAAEH-UHFFFAOYSA-N
    • 952753-59-2
    • BS-44423
    • 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile
    • 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile
    • DB-181968
    • SCHEMBL1852196
    • CS-0052060
    • P18256
    • MDL: MFCD24642255
    • Inchi: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)
    • Chiave InChI: BYCWHBXYLJAAEH-UHFFFAOYSA-N
    • Sorrisi: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1

Proprietà calcolate

  • Massa esatta: 219.02664654g/mol
  • Massa monoisotopica: 219.02664654g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 269
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 90.9Ų
  • XLogP3: 2.4

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM541816-1g
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 95%+
1g
$63 2023-01-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBFG00004-5G
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
5g
¥ 1,207.00 2023-04-12
Ambeed
A783770-100mg
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
952753-59-2 98%
100mg
$6.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBFG00004-500MG
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
500MG
¥ 270.00 2023-04-12
eNovation Chemicals LLC
Y1096452-100mg
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
100mg
$310 2024-07-21
eNovation Chemicals LLC
Y1096452-1G
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
1g
$1570 2024-07-21
A2B Chem LLC
AI66369-250mg
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 98%
250mg
$11.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBFG00004-5g
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
5g
¥1318.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBFG00004-500mg
2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 97%
500mg
¥295.0 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122700-250mg
2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
952753-59-2 98%
250mg
¥103.00 2024-04-24

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ;  15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Heterocyclic compound, application thereof and pharmaceutical composition comprising same
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ;  15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  cooled
Riferimento
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis
Desroy, Nicolas ; Housseman, Christopher; Bock, Xavier; Joncour, Agnes; Bienvenu, Natacha; et al, Journal of Medicinal Chemistry, 2017, 60(9), 3580-3590

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Pyridine ;  6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators
, Spain, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ;  15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ;  2 h, rt
Riferimento
Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects
Lei, Hongrui; Li, Changtao; Yang, Yu; Jia, Fang; Guo, Ming; et al, European Journal of Medicinal Chemistry, 2020, 201,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ;  rt; 2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  15 min, rt
Riferimento
ATX inhibitors, preparation method therefor and applications thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ;  15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ;  25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  0 °C
Riferimento
Tricyclic derivative and preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Pyridine ,  Iodine ;  6 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases
, Spain, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ;  15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 1 h, rt
Riferimento
Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethanol ;  rt; 15 min, 70 °C; 70 °C → rt
1.2 Reagents: Iodine Solvents: Ethanol ;  rt; 1 h, rt
1.3 Reagents: Sodium thiosulfate
Riferimento
Preparation of atx inhibitor and use thereof
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Pyridine ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  cooled
Riferimento
Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Ethanol ;  15 min, rt → 70 °C; 70 °C → 25 °C
1.2 Reagents: Pyridine Solvents: Ethanol ;  25 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  cooled
Riferimento
Preparation of pyridoimidazole derivatives and application thereof
, China, , ,

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd